2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acetamide
Overview
Description
2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acetamide, also known as CAY10591, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acetamide involves the inhibition of several enzymes and signaling pathways involved in inflammation and cancer development. Specifically, 2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acetamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. Additionally, this compound has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of genes involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acetamide has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acetamide in lab experiments is its specificity for COX-2 inhibition. This compound has been found to be more selective for COX-2 than other COX inhibitors, such as aspirin and ibuprofen. Additionally, 2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acetamide has been found to have low toxicity in vitro and in vivo studies.
One of the limitations of using 2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acetamide in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the scientific research on 2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acetamide. One area of interest is the development of more effective formulations of this compound that can increase its solubility and effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acetamide and its potential therapeutic applications in other areas of scientific research, such as neuroinflammation and cardiovascular disease. Finally, more studies are needed to evaluate the safety and efficacy of 2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acetamide in human clinical trials.
Scientific Research Applications
2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acetamide has been found to have potential therapeutic applications in several areas of scientific research. One of the main areas of interest is its anti-inflammatory properties. Studies have shown that 2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acetamide can inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Another area of interest is its potential as a cancer therapeutic. Research has shown that 2-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has been found to be effective against several types of cancer, including breast cancer, lung cancer, and leukemia.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5S2/c1-26-16-8-3-12(9-17(16)27-2)15-10-28-19(21-15)22-18(23)11-29(24,25)14-6-4-13(20)5-7-14/h3-10H,11H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSFHRNLBNVCOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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